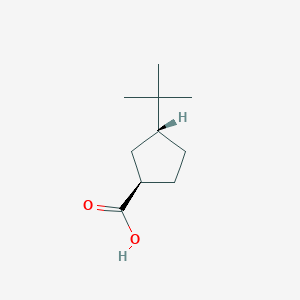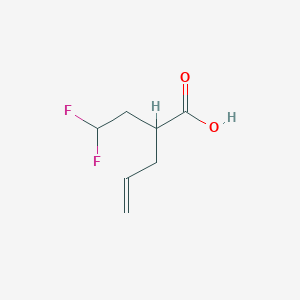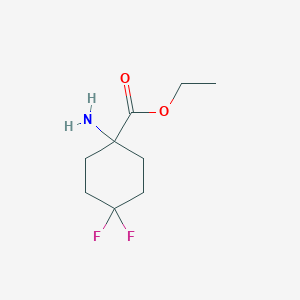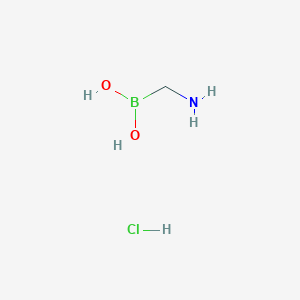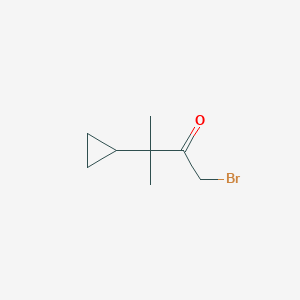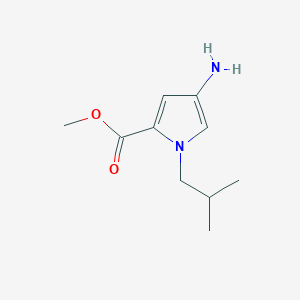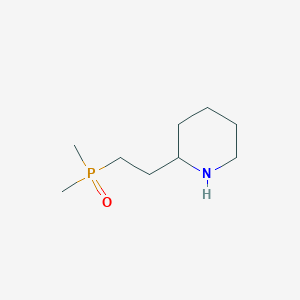
2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester group, which is highly reactive and versatile in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzaldehyde and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: A common method involves a Wittig reaction to form the styryl group, followed by a coupling reaction with the boronate ester. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert atmosphere conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and optimizing the production process.
化学反応の分析
Types of Reactions
2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styryl derivatives.
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronate ester.
科学的研究の応用
Chemistry
Organic Synthesis: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biology and Medicine
Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents.
Bioconjugation: Used in the modification of biomolecules for research and diagnostic purposes.
Industry
Catalysis: Employed in catalytic processes for the production of fine chemicals.
Electronics: Used in the development of organic electronic materials.
作用機序
The primary mechanism by which 2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- (4-Fluoro-3-methoxyphenyl)boronic acid
- 3-Fluoro-4-methylphenyl isocyanate
Uniqueness
2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the aromatic ring and the presence of the styryl group, which enhances its reactivity and versatility in forming complex molecular structures. This makes it particularly valuable in applications requiring precise and efficient carbon-carbon bond formation.
特性
分子式 |
C15H20BFO2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC名 |
2-[(E)-2-(3-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO2/c1-11-6-7-12(10-13(11)17)8-9-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b9-8+ |
InChIキー |
KJTOGRBGGOJTPN-CMDGGOBGSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)C)F |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



